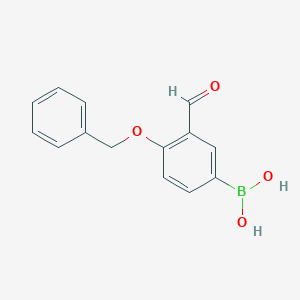

Ácido 3-formil-4-benciloxifenilborónico

Descripción general

Descripción

Synthesis Analysis

Phenylboronic acids are used as synthetic intermediates in organic synthesis . The Suzuki–Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis

According to the theoretical calculation results, C3 conformation was found more stable than other conformations . The compounds 3FPBA and 4FPBA were investigated by using FT-IR (4000–400 cm –1), dispersive Raman (4000–40 cm –1) spectroscopy and theoretical DFT/B3LYP/6-311++G (d, p) calculations .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis

The molecular formula of 3-Formyl-4-benzyloxyphenylboronic acid is C14H13BO4. It has a molecular weight of 256.06 g/mol.Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado

Ácido 3-formil-4-benciloxifenilborónico: se utiliza en reacciones de acoplamiento cruzado de Suzuki–Miyaura, que son fundamentales para la construcción de enlaces carbono-carbono en la síntesis orgánica . La parte del ácido borónico reacciona con compuestos que contienen haluros en presencia de un catalizador de paladio, lo que lleva a la formación de estructuras biarilicas que son componentes centrales en productos farmacéuticos, agroquímicos y materiales orgánicos.

Catálisis

Este compuesto sirve como catalizador en transformaciones orgánicas debido a su acidez de Lewis. Puede facilitar la funcionalización regioselectiva de dioles, carbohidratos y reacciones de apertura del anillo de epóxidos . Su capacidad para coordinarse con dioles y aminoalcoholes lo convierte en un catalizador versátil para diversas vías de síntesis orgánica.

Química medicinal

En química medicinal, el ácido 3-formil-4-benciloxifenilborónico se utiliza para crear moléculas bioactivas. Su grupo ácido borónico puede interactuar con moléculas biológicas, formando complejos covalentes reversibles, lo que es beneficioso para el diseño de inhibidores enzimáticos y posibles candidatos a fármacos .

Materiales poliméricos

El grupo ácido borónico de este compuesto puede incorporarse a los polímeros, impartiendo propiedades únicas como la autocuración, la respuesta a los estímulos (pH, glucosa) y la formación de redes covalentes dinámicas . Estos polímeros tienen aplicaciones potenciales en materiales inteligentes y dispositivos biomédicos.

Materiales optoelectrónicos

This compound: contribuye al campo de la optoelectrónica al formar parte de la síntesis de diodos emisores de luz orgánicos (OLED) y materiales fotovoltaicos. La parte del ácido borónico puede utilizarse para modificar las propiedades electrónicas de los sistemas conjugados, mejorando su rendimiento .

Aplicaciones de detección

Debido a su capacidad para formar complejos con cis-dioles, este compuesto se utiliza en el desarrollo de sensores químicos. Puede detectar azúcares y otros analitos que contienen dioles, lo que es crucial para aplicaciones como el control de glucosa en el manejo de la diabetes .

Imágenes

El grupo ácido borónico del compuesto se puede utilizar para unir etiquetas fluorescentes o radiomarcadores, lo que lo hace útil para la obtención de imágenes en sistemas biológicos. Puede ayudar a rastrear el movimiento de biomoléculas o en la visualización de procesos celulares .

Bioconjugación

This compound: se puede emplear en técnicas de bioconjugación. El grupo ácido borónico reacciona con cis-dioles en la superficie de glicoproteínas o membranas celulares, lo que permite la unión de sondas o agentes terapéuticos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Formyl-4-benzyloxyphenylboronic acid, also known as 4-Benzyloxy-3-formylphenylboronic acid, is primarily used as a synthetic intermediate in organic synthesis . It is often used in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound are the molecules involved in these reactions.

Mode of Action

The Suzuki-Miyaura coupling reaction involves the formation of a carbon-carbon bond between two different organic groups . One group is formally electrophilic and undergoes oxidative addition with palladium, forming a new Pd-C bond . The other group, which includes the 3-Formyl-4-benzyloxyphenylboronic acid, is formally nucleophilic and is transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key biochemical pathway affected by 3-Formyl-4-benzyloxyphenylboronic acid . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including inhibitors of serine proteases .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of 3-Formyl-4-benzyloxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of diseases where serine proteases play a role.

Action Environment

The action of 3-Formyl-4-benzyloxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be exceptionally mild and tolerant of various functional groups

Análisis Bioquímico

Biochemical Properties

3-Formyl-4-benzyloxyphenylboronic acid plays a role in biochemical reactions, particularly in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .

Cellular Effects

It is known that phenyl boronic acids, a related class of compounds, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(3-formyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELUMTHJWHLSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400647 | |

| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121124-98-9 | |

| Record name | B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121124-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.